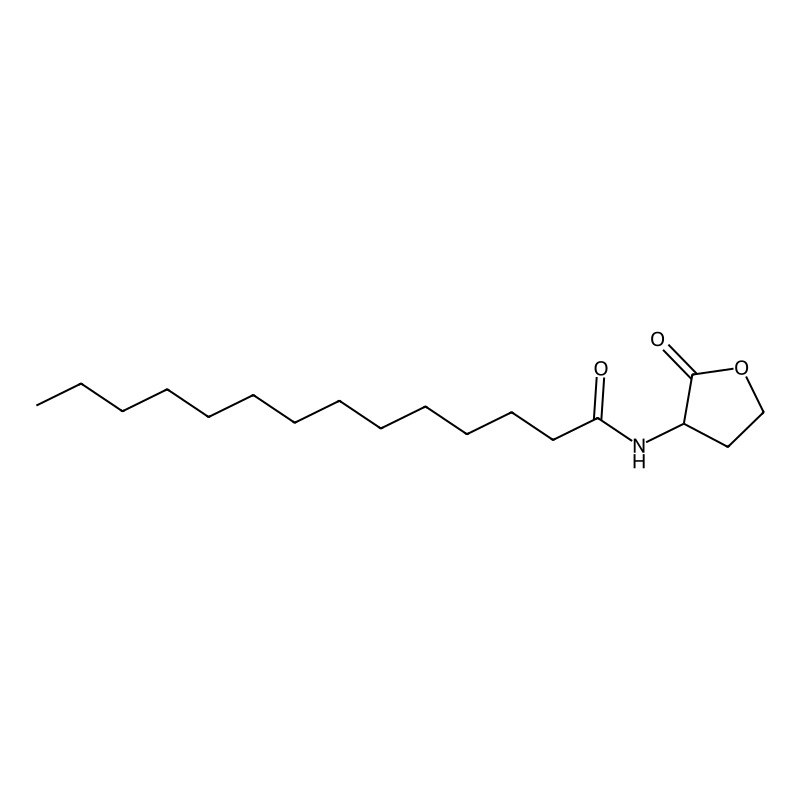

N-(2-oxooxolan-3-yl)tetradecanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-oxooxolan-3-yl)tetradecanamide is a monocarboxylic acid amide derived from tetradecanamide . The compound features a 2-oxooxolan-3-yl group attached to the nitrogen atom of the amide, creating a unique structural configuration. Its molecular weight is 311.46 g/mol, and it belongs to the class of organic compounds known as fatty acyl amides.

The uniqueness of N-(2-oxooxolan-3-yl)tetradecanamide lies in its specific combination of the tetradecanoyl chain and the 2-oxooxolan-3-yl group. This structure may confer distinct physicochemical properties and potential biological activities compared to its analogs. For instance, the 2-oxooxolan-3-yl group could provide additional hydrogen bonding capabilities and alter the compound's polarity and solubility characteristics compared to simple fatty acyl amides.

- Potential membrane interactions due to its amphiphilic nature.

- Possible involvement in cell signaling pathways, as some fatty acyl amides are known to act as signaling molecules.

- Potential modulation of enzyme activity, particularly those involved in lipid metabolism.

Further research would be necessary to confirm these hypotheses and elucidate the specific biological activities of this compound.

- Amide formation: Reacting tetradecanoic acid (myristic acid) with 3-amino-2-oxooxolane using standard amide coupling reagents.

- Alternative approach: Reacting tetradecanamide with a suitably activated 2-oxooxolan-3-yl derivative.

Detailed synthetic procedures would require further investigation and optimization.

- Research tool: For studying fatty acyl amide metabolism and signaling pathways.

- Pharmaceutical research: As a potential lead compound for drug development, particularly in areas related to lipid metabolism or membrane-active compounds.

- Surfactant or emulsifier: Its amphiphilic nature might make it useful in formulations requiring such properties.

- Membrane interactions: The long alkyl chain may allow for insertion into lipid bilayers.

- Protein binding: The amide group and oxolane ring could participate in hydrogen bonding with proteins.

- Enzyme interactions: It may interact with enzymes involved in fatty acid metabolism or amide hydrolysis.

Detailed interaction studies would be necessary to confirm these hypotheses.

Similar Compounds

Several compounds structurally related to N-(2-oxooxolan-3-yl)tetradecanamide can be identified:

- Tetradecanamide: The parent compound without the 2-oxooxolan-3-yl group

Chemical Synthesis Methodologies

Chemical synthesis of N-(2-oxooxolan-3-yl)tetradecanamide, commonly known as N-tetradecanoyl-DL-homoserine lactone (C14-HSL), represents a critical area of synthetic organic chemistry focusing on acyl homoserine lactone production [2]. This compound serves as a vital signaling molecule in bacterial quorum sensing systems and has garnered significant attention for its role in microbial communication processes [3] [4].

Carbodiimide-Mediated Acyl Homoserine Lactone Synthesis

Carbodiimide-mediated coupling reactions constitute the predominant synthetic approach for N-(2-oxooxolan-3-yl)tetradecanamide synthesis [5] [6]. The mechanism involves the formation of an O-acylisourea intermediate through reaction between the carboxylic acid substrate and carbodiimide reagent, followed by nucleophilic attack by the homoserine lactone amine to yield the desired amide product [7] [8].

The most widely employed carbodiimide reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N'-diisopropylcarbodiimide (DIC), and tert-butylethylcarbodiimide (TBEC) [6] [9]. EDC·HCl demonstrates particular utility due to its water solubility and the ease of byproduct removal through aqueous extraction [9] [10]. Recent investigations have identified TBEC as a superior alternative, exhibiting exceptional coupling efficiency while avoiding hydrogen cyanide formation, a significant safety concern associated with traditional carbodiimides [6].

The carbodiimide coupling mechanism proceeds through a bi-sequential ordered pathway. Initially, one molecule of tetradecanoic acid reacts with the carbodiimide to form an O-acylisourea intermediate [7] [10]. This highly reactive intermediate can subsequently undergo two competing pathways: direct aminolysis with homoserine lactone to produce the target amide, or reaction with a second carboxylic acid molecule to generate a symmetrical anhydride intermediate [7].

Experimental conditions for carbodiimide-mediated synthesis typically employ dichloromethane as the reaction solvent, with reaction temperatures maintained at ambient conditions [5] [2]. The addition of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine as a base significantly enhances reaction efficiency [5] [2]. Reaction times generally range from 24 to 30 hours, yielding products with purities exceeding 85-95% [5] [2].

The incorporation of coupling additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure substantially improves reaction outcomes by intercepting the O-acylisourea intermediate and forming more stable activated esters [6] [9]. These additives minimize racemization and suppress undesirable side reactions, including N-acylurea formation [7]. The HOBt ester intermediate demonstrates sufficient reactivity to undergo aminolysis while maintaining enhanced stability compared to the parent O-acylisourea [9] [7].

Solid-Phase Synthesis and Purification Strategies

Solid-phase synthesis methodologies have emerged as powerful alternatives for N-(2-oxooxolan-3-yl)tetradecanamide preparation, offering significant advantages in terms of product purification and reaction scalability [11] [12] [13]. These approaches utilize polymer-supported reagents to facilitate product isolation and minimize purification challenges associated with solution-phase synthesis.

The solid-phase carbodiimide strategy employs N-cyclohexylcarbodiimide-N'-propyloxymethyl polystyrene resin (PS-carbodiimide) as the coupling agent [5] [13]. In this methodology, tetradecanoic acid is first equilibrated with the resin-bound carbodiimide in a dichloromethane/N,N-dimethylformamide solvent system [13]. Subsequently, α-amino-γ-butyrolactone hydrobromide is introduced along with triethylamine as the base [13]. The reaction proceeds for approximately 30 hours at room temperature, after which the product is isolated through resin filtration and solid-phase extraction [13].

The solid-phase approach offers several distinct advantages over solution-phase methods. The polymer-bound urea byproduct remains attached to the resin and is readily removed through filtration, eliminating the need for chromatographic separation of coupling byproducts [13] [14]. Additionally, any excess or unreacted fatty acid components are retained on the resin as acylating intermediates, simplifying the final product workup [14].

Purification strategies for acyl homoserine lactone products encompass multiple chromatographic techniques tailored to the specific physicochemical properties of these molecules [15] [16]. Normal-phase silica gel chromatography using hexane/ethyl acetate mobile phases effectively separates products based on polarity differences [5] [2]. Reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile/water gradients provides superior resolution for analytical and preparative applications [5].

Solid-phase extraction protocols utilizing C18-functionalized silica represent a cost-effective approach for initial product cleanup [13] [14]. The hydrophobic interactions between the tetradecanoyl chain and the C18 stationary phase enable selective retention of the target compound while polar impurities are eluted with aqueous solvents [15]. Subsequent elution with methanol or acetonitrile yields partially purified product suitable for further chromatographic refinement [13].

Ion exchange chromatography methodologies have proven particularly valuable for separating charged impurities and byproducts [15] [16]. The basic amine functionality of unreacted homoserine lactone can be selectively retained on cation exchange resins under appropriate pH conditions, while the neutral amide product passes through unretained [15]. This approach enables effective removal of starting material residues and enhances overall product purity [16].

Biosynthetic Origins in Microbial Systems

The biosynthesis of N-(2-oxooxolan-3-yl)tetradecanamide in bacterial systems represents a fundamental component of quorum sensing signaling networks that regulate population-dependent gene expression [17] [18] [19]. These pathways have evolved sophisticated enzymatic machinery to produce specific acyl homoserine lactone signals that coordinate collective bacterial behaviors including virulence factor production, biofilm formation, and stress responses [3] [20].

Enzymatic Pathways Involving LuxI-Type Synthases

LuxI-type synthases constitute the primary enzymatic family responsible for acyl homoserine lactone biosynthesis across diverse bacterial species [17] [18] [19]. These enzymes catalyze the formation of amide bonds between S-adenosyl-L-methionine (SAM) and acyl-acyl carrier protein (acyl-ACP) substrates through a sophisticated bi-substrate reaction mechanism [18] [21] [19].

The enzymatic mechanism proceeds through two distinct catalytic steps: acylation and lactonization [21] [19]. In the initial acylation phase, the acyl group from acyl-ACP is transferred to the amino group of SAM, generating an acyl-SAM intermediate and releasing holo-ACP [18] [21]. This reaction demonstrates remarkable substrate specificity, with different LuxI family members exhibiting preferences for particular acyl chain lengths and oxidation states [19] [22].

The LuxI protein from Vibrio fischeri, the prototype enzyme of this family, demonstrates strict specificity for hexanoyl-ACP substrates and produces both hexanoyl-homoserine lactone and N-(3-oxohexanoyl)-homoserine lactone [18] [21]. Kinetic analyses reveal an extraordinarily low turnover rate of approximately one molecule per minute, suggesting that these enzymes are designed for economical production of signaling molecules rather than high-throughput synthesis [21].

Structural investigations have identified critical amino acid residues that determine substrate specificity within the LuxI family [5] [19]. The threonine residue at position 140 in the Pantoea stewartii EsaI enzyme directs preference toward 3-oxo-acyl-ACP substrates, influencing the oxidation state of the final acyl homoserine lactone product [5]. Mutagenesis studies demonstrate that modification of this residue can alter the enzyme's preference for different acyl chain substitutions [5].

The TraI enzyme from Agrobacterium tumefaciens exemplifies the substrate versatility within the LuxI family, accepting both acyl-ACP and acyl-coenzyme A (acyl-CoA) substrates [18] [19]. This dual substrate utilization capability represents an evolutionary adaptation that expands the range of available acyl donors for signal molecule synthesis [22]. Phylogenetic analyses suggest that acyl-CoA utilization arose through exaptation of existing acyl-phosphopantetheine recognition mechanisms [22].

The lactonization step involves cyclization of the methionine moiety of the acyl-SAM intermediate to form the characteristic homoserine lactone ring structure [21] [19]. This reaction proceeds through direct nucleophilic attack by the carboxylate oxygen on the γ-carbon of the SAM-derived methionine, following an SN2 mechanism [19]. The enzyme facilitates this cyclization by positioning the substrate in a near-cyclic conformation that promotes ring closure [19].

Mass spectrometric analyses of LuxI-catalyzed reactions have confirmed the formation of 5'-methylthioadenosine (MTA) as a stoichiometric byproduct, providing definitive evidence for the proposed reaction mechanism [18] [21]. The accumulation of MTA in bacterial cultures serves as a biochemical marker for acyl homoserine lactone synthesis activity [19].

Bacterial Quorum Sensing as a Biosynthetic Context

Bacterial quorum sensing systems provide the physiological context within which N-(2-oxooxolan-3-yl)tetradecanamide biosynthesis occurs [3] [23] [4]. These sophisticated communication networks enable bacterial populations to monitor cell density and coordinate gene expression in response to population-dependent signals [3] [4] [24].

The quorum sensing paradigm involves three fundamental components: signal molecule synthesis, signal accumulation and detection, and target gene regulation [3] [4] [24]. Acyl homoserine lactones function as the primary signaling molecules in Gram-negative bacterial species, with different organisms producing distinct molecular variants that confer species-specific communication [4] [25] [24].

In Pseudomonas aeruginosa, the Las quorum sensing system produces N-(3-oxododecanoyl)-homoserine lactone through the action of LasI synthase [26] [3]. This signaling molecule accumulates in the extracellular environment proportionally to bacterial cell density [3] [24]. When threshold concentrations are reached, the signal binds to the LasR transcriptional regulator, forming a complex that activates expression of virulence-associated genes [26] [3].

The metabolic integration of quorum sensing with primary bacterial metabolism demonstrates the sophisticated regulatory networks that govern acyl homoserine lactone production [23]. Recent investigations in Burkholderia glumae have revealed that quorum sensing signals function as metabolic brakes, downregulating glucose uptake and energy metabolism when bacterial populations reach high density [23]. This metabolic modulation suggests that signal molecule synthesis is tightly coordinated with cellular energy status and nutrient availability [23].

Quorum sensing systems also exhibit extensive crosstalk between different bacterial species, creating complex ecological signaling networks [27] [28]. The bacterial signal molecule DSF (cis-11-methyl-dodecenoic acid) produced by Xanthomonas species can interfere with plant immune responses by altering sterol biosynthesis pathways [27]. This interspecies communication demonstrates the broad biological impact of bacterial signaling molecules beyond their primary function in population regulation [27].

Melting Point, Boiling Point, and Solubility Profiling

N-(2-oxooxolan-3-yl)tetradecanamide exhibits characteristic physicochemical properties that reflect its amphiphilic nature as an N-acyl homoserine lactone derivative. The compound possesses a molecular weight of 311.46 g/mol with the molecular formula C₁₈H₃₃NO₃ [1] [2] [3].

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 506.5±39.0°C | Predicted | [1] |

| Density | 0.99±0.1 g/cm³ | Predicted | [1] |

| Appearance | White solid | Experimental | [1] |

| Melting Point | Not determined | - | - |

The boiling point is predicted to be 506.5±39.0°C, indicating significant thermal stability under standard atmospheric conditions [1]. This elevated boiling point is characteristic of long-chain amide compounds and reflects the substantial intermolecular interactions arising from both hydrogen bonding and van der Waals forces between the tetradecyl chains.

The compound demonstrates differential solubility characteristics across various solvent systems. N-(2-oxooxolan-3-yl)tetradecanamide shows good solubility in polar aprotic solvents including ethanol, methanol, and dimethylformamide [1]. Quantitative solubility data indicates excellent dissolution in dimethyl sulfoxide at concentrations reaching 100 mg/mL (307.28 mM) [4]. However, the compound exhibits poor aqueous solubility, consistent with its lipophilic tetradecyl chain and the hydrophobic nature of the overall molecular architecture [1].

The physical appearance is described as a white solid under standard storage conditions [1], with recommended storage at -20°C for powder formulations and -80°C for solution preparations to maintain chemical stability [1] [4].

Partition Coefficients (LogP, LogD) and Lipophilicity

The lipophilicity profile of N-(2-oxooxolan-3-yl)tetradecanamide has been characterized through computational prediction methods, providing insight into its membrane permeability and bioavailability characteristics.

| Database/Source | LogP | LogD | Computational Method | Reference |

|---|---|---|---|---|

| NPASS Database | 4.409 | 3.909 | Standard algorithms | [5] |

| Chem-Space | 4.51 | Not reported | Proprietary algorithms | [3] |

| ChemSrc (C18 analog) | 6.34 | Not reported | Predictive models | [6] |

The octanol-water partition coefficient (LogP) values range from 4.409 to 4.51 for the target compound [5] [3], indicating substantial lipophilicity. These values place N-(2-oxooxolan-3-yl)tetradecanamide in the highly lipophilic category, consistent with its long saturated aliphatic chain and the relatively small polar surface area of 55.4 Ų [3].

The distribution coefficient (LogD) at physiological pH is reported as 3.909 [5], which is lower than the LogP value, suggesting some degree of ionization or hydrogen bonding interactions that reduce the apparent lipophilicity in aqueous buffer systems. This difference between LogP and LogD values indicates pH-dependent partitioning behavior, which is characteristic of amide-containing compounds that can participate in hydrogen bonding networks.

Structural analysis reveals critical molecular descriptors that influence the partition behavior: the compound contains 13 rotatable bonds, contributing to conformational flexibility, and exhibits a high fraction of sp³ carbons (Fsp3 = 0.888) [3], indicating significant three-dimensional character rather than planar aromatic systems. The molecule has one hydrogen bond donor and three hydrogen bond acceptors [3], providing the basis for selective interactions with both lipophilic and hydrophilic environments.

Comparative analysis with related N-acyl homoserine lactones demonstrates that lipophilicity increases systematically with acyl chain length. For example, N-[(3S)-2-oxooxolan-3-yl]octanamide (C8 analog) shows a LogP of 1.84 [7], while the C18 analog N-(2-oxooxolan-3-yl)octadecanamide exhibits a LogP of 6.34 [6], confirming the expected linear relationship between chain length and lipophilicity.

Stability Under Varied Conditions

pH-Dependent Hydrolysis Kinetics

N-(2-oxooxolan-3-yl)tetradecanamide exhibits pH-sensitive stability characteristics typical of compounds containing both amide and lactone functional groups. The hydrolysis susceptibility arises from two distinct reactive sites: the amide bond connecting the tetradecyl chain to the homoserine lactone moiety, and the lactone ring itself.

Amide hydrolysis follows established kinetic patterns for N-acyl compounds, with enhanced reactivity under both strongly acidic and basic conditions. Under acidic conditions (pH < 3), the amide carbonyl becomes protonated, increasing electrophilicity and facilitating nucleophilic attack by water molecules [8]. The reaction proceeds through a tetrahedral intermediate mechanism, ultimately yielding tetradecanoic acid and homoserine lactone as primary hydrolysis products.

Base-catalyzed hydrolysis (pH > 8) involves direct nucleophilic attack by hydroxide ions on the amide carbonyl carbon [8]. This pathway generally proceeds faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide compared to water. The resulting products include the carboxylate salt of tetradecanoic acid and the ring-opened homoserine derivative.

Lactone ring hydrolysis represents a secondary degradation pathway that becomes significant under prolonged exposure to aqueous conditions. The five-membered lactone ring is inherently more stable than larger lactone rings but remains susceptible to nucleophilic ring-opening reactions, particularly under basic conditions where hydroxide can attack the carbonyl carbon of the lactone [8].

The pH stability profile suggests optimal storage conditions in the pH range of 4-7, where both hydrolysis pathways proceed at minimal rates. This neutral to slightly acidic range minimizes ionic catalysis while avoiding the enhanced reactivity observed at pH extremes.

Thermal and Oxidative Degradation Pathways

Thermal stability analysis of N-(2-oxooxolan-3-yl)tetradecanamide draws from studies of structurally related compounds containing similar functional groups. Heterocyclic compounds with amide and lactone functionalities typically demonstrate thermal stability up to 350-368°C [9] [10].

Thermal degradation proceeds through multiple competing pathways:

Primary degradation (280-350°C) involves homolytic cleavage of the weakest bonds, typically the C-N amide bond and the C-O lactone bond. Initial decomposition produces volatile species including ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O) [9] [10]. The long aliphatic chain undergoes β-elimination and radical chain reactions, producing various alkene fragments.

Secondary degradation (350-400°C) involves more extensive bond cleavage and formation of complex carbonaceous residues. Under oxidative conditions, the presence of oxygen leads to additional degradation products including nitrogen oxides (NO₂), hydroxylamine (NH₂OH), and cyanogen ((CN)₂) [9] [10].

Oxidative stability under ambient conditions appears enhanced compared to purely thermal degradation. Studies of related compounds indicate that interaction with oxygen can lead to formation of more thermally stable oxidized intermediates [9] [10]. This suggests that N-(2-oxooxolan-3-yl)tetradecanamide may exhibit improved stability when stored under normal atmospheric conditions compared to inert atmospheres.

Mechanistic analysis indicates that thermal decomposition proceeds through radical pathways rather than ionic mechanisms [9] [10]. The initiation step likely involves homolytic scission of the C-N bond, followed by radical chain propagation through the aliphatic chain. The lactone ring appears to provide some stabilization against thermal degradation, possibly through resonance stabilization of radical intermediates.

Storage recommendations based on thermal stability data suggest maintenance of temperatures below 250°C during any processing operations. The predicted boiling point of 506.5°C [1] indicates that the compound should remain stable under normal atmospheric distillation conditions, though decomposition may occur before reaching the theoretical boiling point.

Crystallographic and Polymorphic Behavior

Crystallographic analysis of N-(2-oxooxolan-3-yl)tetradecanamide requires examination of structural data from related N-acyl homoserine lactones, as specific crystal structure determination for this compound has not been reported in the accessible literature.

Structural comparisons with crystallographically characterized analogs provide insight into the expected solid-state behavior. N-(3-oxobutanoyl)-L-homoserine lactone, a shorter-chain analog, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.0215 Ų, b = 9.8852 Ų, c = 17.7668 Ų [11] [12] [13]. This structure reveals characteristic features of N-acyl homoserine lactones, including intramolecular n→π* interactions between carbonyl groups and hydrogen bonding patterns that influence crystal packing.

Conformational analysis of crystallized homoserine lactone derivatives demonstrates that these molecules adopt specific conformations stabilized by intramolecular interactions. The characteristic n→π* interaction between the amide carbonyl oxygen and the lactone carbonyl carbon creates a short contact (typically 2.7-2.8 Ų) that influences the overall molecular geometry [14] [12]. This interaction represents a crucial factor in determining the solid-state conformation and potentially affects polymorphic behavior.

Hydrogen bonding patterns in N-acyl homoserine lactone crystals typically involve N-H···O interactions that link molecules into extended networks. The crystal structure of N-(3-oxobutanoyl)-L-homoserine lactone shows molecules forming translational chains along crystallographic axes through these hydrogen bonds [12] [13]. Similar behavior would be expected for N-(2-oxooxolan-3-yl)tetradecanamide, though the longer aliphatic chain would significantly influence the packing arrangement.

Polymorphic potential for N-(2-oxooxolan-3-yl)tetradecanamide can be assessed by analogy with other long-chain amide compounds. The presence of both rigid (lactone ring, amide group) and flexible (tetradecyl chain) structural elements creates potential for multiple stable crystal forms. The long aliphatic chain provides numerous opportunities for different chain conformations and packing arrangements, similar to fatty acid derivatives that commonly exhibit polymorphism [15] [16].

Chain packing considerations suggest that N-(2-oxooxolan-3-yl)tetradecanamide may adopt layered structures with the hydrophobic tetradecyl chains organized in parallel arrangements, while the polar lactone headgroups form hydrogen-bonded networks. This amphiphilic character is reminiscent of surfactant molecules and suggests potential for complex phase behavior including possible liquid crystalline phases under specific temperature and concentration conditions.

Thermal polymorphism represents another consideration, as the compound may undergo solid-state phase transitions upon heating before reaching its decomposition temperature. The flexibility of the long aliphatic chain allows for temperature-dependent conformational changes that could trigger polymorphic transformations, as commonly observed in fatty acid derivatives and related compounds [15].

Crystallization conditions would likely influence the specific polymorph obtained, with factors such as solvent choice, cooling rate, and the presence of nucleating agents all potentially affecting the final crystal form. The poor water solubility but good solubility in organic solvents suggests that crystallization from organic media would be the preferred approach for obtaining well-formed crystals suitable for structural analysis.